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Compound of Interest

Compound Name: (Rac)-ZLc-002

Cat. No.: B10832054 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, and biological activity of (Rac)-ZLc-002, a notable inhibitor of the

neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand of nNOS (Capon)

interaction. This document is intended to serve as a resource for professionals in the fields of

neuroscience, pharmacology, and drug development.

Chemical Structure and Properties
(Rac)-ZLc-002, chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester, is a

small molecule designed to disrupt protein-protein interactions. While the "(Rac)" designation

may suggest a racemic mixture in some contexts, the synthesized and studied ZLc-002 is

derived from D-valine, indicating a specific stereoisomer.

Table 1: Chemical Properties of ZLc-002
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Property Value

Full Chemical Name N-(2-carbomethoxyacetyl)-D-valine methyl ester

Molecular Formula C10H17NO5

Molecular Weight 231.25 g/mol

Solubility Soluble in DMSO (46 mg/mL)[1]

Related Enantiomer (S)-ZLc002

Mechanism of Action: Targeting the nNOS-Capon
Interaction
ZLc-002 is characterized as a selective inhibitor of the interaction between neuronal nitric oxide

synthase (nNOS) and Capon (also known as NOS1AP). This interaction is implicated in various

neurological processes and diseases.

Interestingly, studies have revealed a nuanced mechanism of action. While ZLc-002 effectively

disrupts the nNOS-Capon interaction in intact cells, it has been observed to be ineffective in

cell-free biochemical binding assays. This suggests an indirect mode of action or the

requirement of a cellular environment for its activity. Further research has shown that the active

metabolite of ZLc-002, ZLc-002-1 (N-(2-carboxyacetyl)-D-valine-methyl ester), can directly

compete for the nNOS PDZ ligand-binding pocket with a dissociation constant (Kc) of 115 ± 29

µM.

Downstream Signaling Pathway
The disruption of the nNOS-Capon interaction by ZLc-002 initiates a cascade of downstream

signaling events. The nNOS-Capon complex is known to interact with Dexras1, a Ras family

small G protein. The inhibition of the nNOS-Capon interaction is believed to affect the S-

nitrosylation of Dexras1, which in turn modulates the Extracellular signal-regulated kinase

(ERK)-cAMP response element-binding protein (CREB)-Brain-derived neurotrophic factor

(BDNF) pathway.[2][3] This pathway is crucial for neuronal plasticity, survival, and function.
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Diagram of the ZLc-002 signaling pathway.

Biological Activity and Therapeutic Potential
ZLc-002 has demonstrated significant biological activity in preclinical models, highlighting its

therapeutic potential for a range of neurological and psychiatric disorders.

Table 2: Summary of Biological Activities of ZLc-002

Biological Effect Model System Reference

Anxiolytic-like effects
Chronic mild stress models in

mice
[4]

Suppression of inflammatory

nociception

Formalin-induced inflammatory

pain in rats
[4][5]

Alleviation of neuropathic pain
Paclitaxel-induced neuropathic

pain in mice
[4][5]

Promotion of functional

recovery after stroke
Mouse models of stroke [4]

Experimental Protocols
The investigation of ZLc-002's mechanism of action has relied on several key experimental

techniques. Below are detailed methodologies for these pivotal experiments.

Synthesis of (Rac)-ZLc-002
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The synthesis of ZLc-002 involves the condensation of D-valine methyl ester hydrochloride with

methyl malonyl chloride. The reaction is carried out in dichloromethane (CH2Cl2) in the

presence of N-methylmorpholine at a low temperature (-15°C). The product is then extracted

and purified.

Start

D-valine methyl ester hydrochloride
+

Methyl malonyl chloride

Condensation at -15°C

CH2Cl2
N-methylmorpholine

Solvent removal
and aqueous dilution

Extraction with Ethyl Acetate

Purification

ZLc-002
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Workflow for the synthesis of ZLc-002.

Co-Immunoprecipitation (Co-IP) Assay
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This assay is used to determine if two proteins interact in the complex environment of a cell

lysate.

Methodology:

Cell Lysis: Cells expressing the proteins of interest (nNOS and Capon) are lysed using a

gentle lysis buffer to maintain protein-protein interactions.

Antibody Incubation: A primary antibody specific to one of the proteins (the "bait," e.g.,

nNOS) is added to the cell lysate and incubated to allow the antibody to bind to its target.

Immunoprecipitation: Protein A/G beads are added to the lysate. These beads bind to the

antibody, forming a larger complex.

Washing: The beads are washed several times to remove non-specifically bound proteins.

Elution: The bound proteins are eluted from the beads.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a

membrane. The membrane is then probed with an antibody against the second protein (the

"prey," e.g., Capon) to detect its presence. The presence of the prey protein indicates an

interaction with the bait protein.

AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based assay used to study biomolecular interactions in a microplate

format.

Methodology:

Bead Conjugation: Two types of beads, Donor and Acceptor beads, are used. One protein of

interest (e.g., nNOS) is conjugated to the Donor beads, and the other protein (e.g., Capon) is

conjugated to the Acceptor beads.

Interaction: In the presence of an interaction between the two proteins, the Donor and

Acceptor beads are brought into close proximity.
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Signal Generation: Upon excitation with a laser at 680 nm, the Donor bead converts ambient

oxygen to singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen triggers a

cascade of chemical reactions in the Acceptor bead, leading to the emission of light at 520-

620 nm.

Inhibition: In the presence of an inhibitor like ZLc-002, the protein-protein interaction is

disrupted, preventing the beads from coming into proximity and resulting in a decrease in the

light signal.

Principle of the AlphaScreen assay for nNOS-Capon interaction.

Pharmacokinetics
To date, there is a lack of publicly available data on the pharmacokinetics and metabolism of

(Rac)-ZLc-002. Further research is required to characterize its absorption, distribution,

metabolism, and excretion (ADME) profile, which will be crucial for its development as a

therapeutic agent.

Conclusion
(Rac)-ZLc-002 is a promising small molecule inhibitor of the nNOS-Capon interaction with

demonstrated efficacy in preclinical models of anxiety, pain, and stroke. Its unique mechanism

of action, involving the modulation of the Dexras1-ERK-CREB-BDNF signaling pathway,

presents a novel therapeutic strategy for various neurological disorders. Further investigation

into its pharmacokinetic properties and continued exploration of its therapeutic applications are

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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